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Compound of Interest

Compound Name: Rubraxanthone

Cat. No.: B1680254 Get Quote

An In-depth Whitepaper for Researchers and Drug
Development Professionals
This technical guide provides a comprehensive overview of rubraxanthone, a prenylated

xanthone with significant therapeutic potential. The document details its chemical structure,

physicochemical properties, and diverse biological activities, including its antibacterial,

cytotoxic, and antiplatelet effects. Detailed experimental protocols for key assays and

elucidated signaling pathways are presented to support further research and development.

Chemical Structure and Physicochemical Properties
Rubraxanthone is a xanthone derivative characterized by a tricyclic ring system with various

substitutions. Its systematic IUPAC name is 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-

trihydroxy-2-methoxy-9H-xanthen-9-one. The chemical structure of rubraxanthone is

presented in Figure 1.
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 Figure 1. Chemical Structure of Rubraxanthone.

A summary of the key chemical and physical properties of rubraxanthone is provided in Table

1.

Table 1. Physicochemical Properties of Rubraxanthone.

Property Value Reference

Molecular Formula C₂₄H₂₆O₆

Molecular Weight 410.5 g/mol

Exact Mass 410.17293854 Da

CAS Number 65411-01-0

Appearance Yellowish solid N/A

Solubility
Soluble in methanol, ethanol,

DMSO

Spectroscopic data are crucial for the identification and characterization of rubraxanthone. A

summary of the key spectroscopic features is presented in Table 2.

Table 2. Spectroscopic Data for Rubraxanthone.
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Spectroscopic Technique Key Features Reference

¹H-NMR (CD₃OD)

Signals corresponding to a

geranyl group, aromatic

protons, a methoxy group, and

hydroxyl groups.

¹³C-NMR

Resonances confirming the

xanthone skeleton and the

presence of all functional

groups.

Mass Spectrometry (EI-MS)

Molecular ion peak (M⁺)

consistent with the molecular

formula.

UV-Vis (MeOH)

Absorption maxima

characteristic of the xanthone

chromophore.

Infrared (KBr)

Absorption bands for hydroxyl,

carbonyl, and aromatic C-H

stretching.

Natural Occurrence and Biosynthesis
Rubraxanthone is a secondary metabolite found predominantly in plants of the Guttiferae

(Clusiaceae) family, particularly within the Garcinia genus. It has been isolated from various

parts of these plants, including the stem bark, leaves, and latex. The biosynthesis of

rubraxanthone proceeds through the shikimate pathway, with L-phenylalanine serving as a

key precursor.

Biological Activities and Pharmacokinetics
Rubraxanthone has demonstrated a range of promising biological activities, making it a

compound of interest for drug development.

Antibacterial Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rubraxanthone exhibits potent antibacterial activity, particularly against Gram-positive

bacteria. It has shown significant efficacy against methicillin-resistant Staphylococcus aureus

(MRSA), with minimum inhibitory concentrations (MICs) reported to be lower than that of the

antibiotic vancomycin.

Table 3. Antibacterial Activity of Rubraxanthone.

Bacterial Strain MIC (µg/mL) Reference

Methicillin-Resistant

Staphylococcus aureus

(MRSA)

0.31 - 1.25

Bacillus cereus 2

Bacillus subtilis 1

Micrococcus luteus 2

Staphylococcus epidermidis 4

Staphylococcus aureus 12

Escherichia coli 64

Salmonella typhimurium 64

Pseudomonas aeruginosa 64

Cytotoxic Activity
Rubraxanthone has demonstrated cytotoxic effects against various human cancer cell lines.

This suggests its potential as an anticancer agent.

Table 4. Cytotoxic Activity of Rubraxanthone.
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Cell Line Activity Reference

Human T-lymphoblastic

leukemia (CEM-SS)
Potential lead compound N/A

Various cancer cell lines Moderate activity

Antiplatelet Activity
Rubraxanthone has been shown to inhibit platelet aggregation, indicating its potential as an

antithrombotic agent. This activity is mediated through the inhibition of the platelet-activating

factor (PAF) receptor.

Table 5. Antiplatelet Activity of Rubraxanthone.

Assay IC₅₀ Reference

Inhibition of PAF receptor

binding
18.2 µM

Pharmacokinetics
A study in mice has provided initial insights into the pharmacokinetic profile of rubraxanthone
following oral administration.

Table 6. Pharmacokinetic Parameters of Rubraxanthone in Mice (700 mg/kg oral dose).
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Parameter Value Reference

Cₘₐₓ (Peak Plasma

Concentration)
4.267 µg/mL

Tₘₐₓ (Time to Peak

Concentration)
1.5 hours

AUC₀-∞ (Area Under the

Curve)
560.99 µg·h/L

t₁/₂ (Terminal Half-life) 6.72 hours

Vd/F (Apparent Volume of

Distribution)
1200.19 mL/kg

Cl/F (Apparent Clearance) 1123.88 mL/h/kg

Experimental Protocols
This section provides an overview of the methodologies used for the isolation, characterization,

and biological evaluation of rubraxanthone.

Isolation and Purification of Rubraxanthone
Extraction: Dried and powdered plant material (e.g., stem bark of Garcinia cowa) is extracted

with a suitable organic solvent such as methanol or dichloromethane.

Fractionation: The crude extract is subjected to column chromatography over silica gel,

eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate

fractions based on polarity.

Purification: The fractions containing rubraxanthone are further purified using techniques

like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield the pure compound.

Structure Elucidation
The chemical structure of isolated rubraxanthone is determined using a combination of

spectroscopic techniques:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/product/b1680254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UV-Vis Spectroscopy: To determine the absorption maxima.

Infrared (IR) Spectroscopy: To identify functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are conducted to establish the complete chemical structure and

stereochemistry.

Broth Microdilution Assay for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of

rubraxanthone against various bacterial strains.

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve

a standardized cell density (e.g., 0.5 McFarland standard).

Serial Dilution: Rubraxanthone is serially diluted in a 96-well microtiter plate containing

broth medium to obtain a range of concentrations.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified

period (e.g., 18-24 hours).

MIC Determination: The MIC is the lowest concentration of rubraxanthone that completely

inhibits visible bacterial growth.

MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.
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Treatment: The cells are treated with various concentrations of rubraxanthone and

incubated for a defined period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours

to allow for the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g.,

DMSO or isopropanol with HCl).

Absorbance Measurement: The absorbance of the resulting colored solution is measured

using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value (the

concentration that inhibits 50% of cell growth) is then calculated.

Antiplatelet Aggregation Assay
The inhibitory effect of rubraxanthone on platelet aggregation can be assessed using various

methods, including the impedance method in whole blood.

Blood Collection: Human whole blood is collected from healthy volunteers.

Incubation: The blood is incubated with different concentrations of rubraxanthone or a

vehicle control.

Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as

arachidonic acid (AA), adenosine diphosphate (ADP), or collagen.

Measurement: The change in impedance or light transmittance due to platelet aggregation is

measured over time using an aggregometer.

IC₅₀ Calculation: The concentration of rubraxanthone that inhibits 50% of platelet

aggregation is determined.

Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of rubraxanthone are still under investigation,

preliminary evidence points to specific interactions.

Antiplatelet Activity: PAF Receptor Antagonism
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Rubraxanthone's antiplatelet effect is attributed to its ability to act as an antagonist at the

platelet-activating factor (PAF) receptor, a G-protein coupled receptor (GPCR). By blocking the

binding of PAF to its receptor, rubraxanthone inhibits the downstream signaling cascade that

leads to platelet activation and aggregation.
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Caption: Rubraxanthone inhibits the PAF-induced platelet aggregation pathway.

Putative Anticancer Mechanism of Action
The anticancer mechanism of xanthone derivatives often involves the induction of apoptosis

(programmed cell death) and inhibition of key protein kinases involved in cancer cell

proliferation. While the specific pathways for rubraxanthone are not yet fully elucidated, a

plausible mechanism involves the modulation of key signaling pathways that regulate cell cycle

and survival.
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Rubraxanthone

Protein Kinases
(e.g., EGFR, Akt)

Inhibition

Apoptosis Regulators
(e.g., Bcl-2 family, Caspases)

Modulation

Cell Proliferation Apoptosis

Cancer Cell Death

Click to download full resolution via product page

Caption: Hypothetical anticancer mechanism of Rubraxanthone.

Putative Antibacterial Mechanism of Action
The antibacterial mechanism of xanthones can involve multiple targets, including the disruption

of bacterial cell membranes, inhibition of efflux pumps, and interference with bacterial DNA

synthesis. The lipophilic nature of rubraxanthone, due to its geranyl group, may facilitate its

interaction with and disruption of the bacterial cell membrane.
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Caption: Plausible antibacterial mechanisms of Rubraxanthone.

Conclusion and Future Directions
Rubraxanthone is a promising natural product with a well-characterized chemical structure

and a diverse range of biological activities. Its potent antibacterial, cytotoxic, and antiplatelet

properties warrant further investigation for its potential development as a therapeutic agent.

Future research should focus on elucidating the precise molecular mechanisms underlying its

biological effects, particularly its anticancer and antibacterial activities, to identify specific

cellular targets and signaling pathways. Further preclinical and clinical studies are necessary to

evaluate its safety, efficacy, and pharmacokinetic profile in more detail. The synthesis of

rubraxanthone analogues could also lead to the discovery of derivatives with enhanced

potency and improved pharmacological properties.

To cite this document: BenchChem. [Rubraxanthone: A Technical Guide to its Chemical
Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1680254#rubraxanthone-chemical-structure-and-
properties]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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